molecular formula C5H11FN2O B13303509 2-Amino-5-fluoropentanamide

2-Amino-5-fluoropentanamide

Cat. No.: B13303509
M. Wt: 134.15 g/mol
InChI Key: QEOOVVMCNLDAIS-UHFFFAOYSA-N
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Description

2-Amino-5-fluoropentanamide is an organic compound with the molecular formula C5H11FN2O It is a fluorinated derivative of pentanamide, characterized by the presence of an amino group at the second position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoropentanamide typically involves the introduction of the fluorine atom and the amino group into the pentanamide backbone. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group (such as a halide) on the pentanamide precursor. The reaction conditions often involve the use of polar aprotic solvents and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of fluorinating agents and solvents is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluoropentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pentanamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-fluoropentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoropentanamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Amino-5-fluorobenzamide: Another fluorinated compound with similar structural features but different applications.

    2-Amino-5-fluoropyridine: Used as an intermediate in the synthesis of various pharmaceuticals.

    2-Amino-5,5,5-trifluoropentanoic acid:

Uniqueness: 2-Amino-5-fluoropentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H11FN2O

Molecular Weight

134.15 g/mol

IUPAC Name

2-amino-5-fluoropentanamide

InChI

InChI=1S/C5H11FN2O/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H2,8,9)

InChI Key

QEOOVVMCNLDAIS-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)N)N)CF

Origin of Product

United States

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